Cas no 865376-76-7 (1H-Indole,6-(3-thienyl)-)

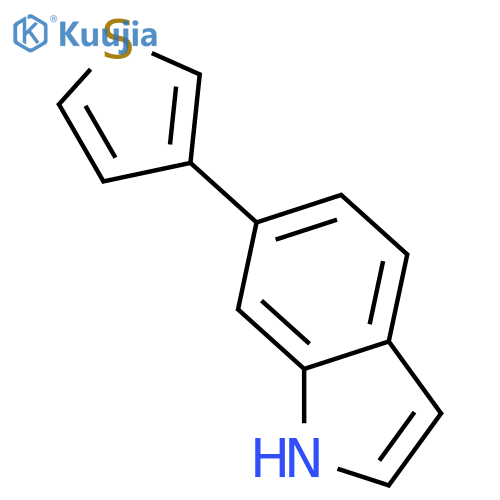

1H-Indole,6-(3-thienyl)- structure

商品名:1H-Indole,6-(3-thienyl)-

1H-Indole,6-(3-thienyl)- 化学的及び物理的性質

名前と識別子

-

- 1H-Indole,6-(3-thienyl)-

- 6-Thiophen-3-yl-1H-indole

- 1H-Indole,6-(3-thienyl)

- 6-(Thiophen-3-yl)-1H-indole

- 6-(3-Thienyl)-1H-indole (ACI)

- EN300-216602

- DTXSID70673164

- CS-0239645

- MFCD04114737

- SCHEMBL2461816

- SB39158

- DB-076679

- AKOS006292397

- 865376-76-7

-

- MDL: MFCD04114737

- インチ: 1S/C12H9NS/c1-2-10(11-4-6-14-8-11)7-12-9(1)3-5-13-12/h1-8,13H

- InChIKey: NAIXVPHCNHBCOF-UHFFFAOYSA-N

- ほほえんだ: S1C=C(C2C=C3C(C=CN3)=CC=2)C=C1

計算された属性

- せいみつぶんしりょう: 199.04600

- どういたいしつりょう: 199.046

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 207

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 44A^2

- 疎水性パラメータ計算基準値(XlogP): 3.4

じっけんとくせい

- PSA: 44.03000

- LogP: 3.89640

1H-Indole,6-(3-thienyl)- セキュリティ情報

1H-Indole,6-(3-thienyl)- 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1H-Indole,6-(3-thienyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-216602-1.0g |

6-(thiophen-3-yl)-1H-indole |

865376-76-7 | 95% | 1g |

$0.0 | 2023-06-08 | |

| eNovation Chemicals LLC | D968735-100mg |

6-Thiophen-3-yl-1H-indole |

865376-76-7 | 95% | 100mg |

$185 | 2024-07-28 | |

| Chemenu | CM148763-1g |

6-Thiophen-3-yl-1H-indole |

865376-76-7 | 95% | 1g |

$619 | 2023-01-18 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0037-500mg |

6-Thiophen-3-yl-1H-indole |

865376-76-7 | 97% | 500mg |

2535.65CNY | 2021-05-08 | |

| Chemenu | CM148763-1g |

6-Thiophen-3-yl-1H-indole |

865376-76-7 | 95% | 1g |

$574 | 2021-08-05 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0037-250mg |

6-Thiophen-3-yl-1H-indole |

865376-76-7 | 97% | 250mg |

1679.12CNY | 2021-05-08 | |

| Enamine | EN300-216602-5.0g |

6-(thiophen-3-yl)-1H-indole |

865376-76-7 | 95% | 5.0g |

$1945.0 | 2023-02-22 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0037-50mg |

6-Thiophen-3-yl-1H-indole |

865376-76-7 | 97% | 50mg |

1060.05CNY | 2021-05-08 | |

| 1PlusChem | 1P004VL1-100mg |

6-(Thiophen-3-yl)-1H-indole |

865376-76-7 | 95% | 100mg |

$333.00 | 2025-02-21 | |

| abcr | AB536925-1g |

6-Thiophen-3-yl-1H-indole; . |

865376-76-7 | 1g |

€856.30 | 2025-02-20 |

1H-Indole,6-(3-thienyl)- 関連文献

-

Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399

-

Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

-

Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926

865376-76-7 (1H-Indole,6-(3-thienyl)-) 関連製品

- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)

- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)

- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:865376-76-7)1H-Indole,6-(3-thienyl)-

清らかである:99%

はかる:5g

価格 ($):2159.0